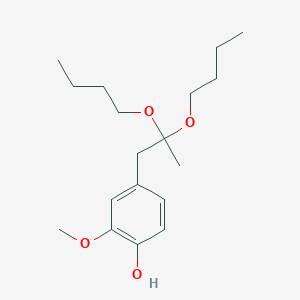
4-(2,2-Dibutoxypropyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dibutoxypropyl)-2-methoxyphenol is an organic compound with the molecular formula C17H28O3. This compound features a phenol group substituted with a 2-methoxy group and a 2,2-dibutoxypropyl group. It is known for its unique chemical structure, which imparts specific physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxypropyl)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol with 2,2-dibutoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dibutoxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy and dibutoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(2,2-Dibutoxypropyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenol group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Dibutoxypropyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Another alkylated phenol with antioxidant properties.
2,2-Dimethoxypropane: A related compound used as a reagent in organic synthesis.
Uniqueness
4-(2,2-Dibutoxypropyl)-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both methoxy and dibutoxypropyl groups makes it versatile for various applications, particularly in fields requiring specific reactivity and stability.
Properties
CAS No. |
90176-87-7 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(2,2-dibutoxypropyl)-2-methoxyphenol |
InChI |
InChI=1S/C18H30O4/c1-5-7-11-21-18(3,22-12-8-6-2)14-15-9-10-16(19)17(13-15)20-4/h9-10,13,19H,5-8,11-12,14H2,1-4H3 |
InChI Key |
IFMQVODQGWCHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC1=CC(=C(C=C1)O)OC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















